Vegfr-3-IN-1 -

Vegfr-3-IN-1

Catalog Number: EVT-10955723
CAS Number:
Molecular Formula: C29H29ClF3N7OS
Molecular Weight: 616.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of Vegfr-3-IN-1 typically involves organic synthesis techniques that focus on constructing the core structure of the compound through multi-step reactions. Specific methodologies may include:

  1. Chemical Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions, coupling reactions, and cyclization to build the desired molecular framework.
  2. Purification Techniques: Following synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the pure compound from by-products and unreacted materials.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data
Vegfr-3-IN-1 possesses a complex molecular structure that includes several functional groups contributing to its biological activity. The molecular formula can be derived from its structural representation, which typically includes:

  • A core aromatic system
  • Functional groups that enhance binding to VEGFR-3
  • Specific stereochemistry that influences its interaction with the receptor

The precise three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling, revealing how it fits into the binding site of VEGFR-3 .

Chemical Reactions Analysis

Reactions and Technical Details
Vegfr-3-IN-1 undergoes various chemical reactions primarily related to its interaction with VEGFR-3. Key reactions include:

  1. Binding Reaction: The interaction with VEGF-C or VEGF-D leads to receptor dimerization, which is essential for subsequent signaling events.
  2. Phosphorylation Events: Upon binding, Vegfr-3-IN-1 may influence the phosphorylation state of specific tyrosine residues in the intracellular domain of VEGFR-3, activating downstream signaling pathways that regulate endothelial cell function .
  3. Degradation Pathways: Understanding how Vegfr-3-IN-1 is metabolized in vivo can provide insights into its stability and efficacy.
Mechanism of Action

Process and Data
The mechanism by which Vegfr-3-IN-1 exerts its effects involves several steps:

  1. Ligand Binding: The compound binds to VEGFR-3, mimicking or enhancing the action of natural ligands like VEGF-C.
  2. Receptor Activation: This binding induces conformational changes in the receptor that promote trans-autophosphorylation, activating intracellular signaling cascades.
  3. Signal Transduction: Activated VEGFR-3 recruits adaptor proteins leading to the activation of pathways such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are crucial for cellular responses like proliferation, migration, and permeability .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Vegfr-3-IN-1 exhibits distinct physical and chemical properties:

  • Molecular Weight: Typically ranges around 400–600 g/mol depending on specific substituents.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability can be influenced by pH and temperature; optimal storage conditions are usually recommended to maintain efficacy.

These properties are crucial for determining the compound's suitability for various applications in research and therapy .

Applications

Scientific Uses
Vegfr-3-IN-1 has significant potential applications in scientific research:

  1. Cancer Research: Investigating its role in tumor angiogenesis and lymphangiogenesis can provide insights into cancer progression.
  2. Vascular Biology Studies: Understanding how Vegfr-3-IN-1 modulates vascular permeability can aid in developing treatments for diseases characterized by abnormal blood vessel formation.
  3. Therapeutic Development: As a targeted therapy, it holds promise for treating conditions associated with dysfunctional lymphatic systems or excessive angiogenesis .
Molecular Target Characterization and Validation

Vascular Endothelial Growth Factor Receptor 3 Biology

Vascular Endothelial Growth Factor Receptor 3 (Vascular Endothelial Growth Factor Receptor 3), also designated Fms-Related Tyrosine Kinase 4, is a receptor tyrosine kinase that serves as the primary regulator of lymphangiogenesis – the formation of new lymphatic vessels from pre-existing structures. Vascular Endothelial Growth Factor Receptor 3 is predominantly expressed on lymphatic endothelial cells, where it coordinates cellular responses to lymphangiogenic stimuli through binding with its cognate ligands, Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D. Structurally, Vascular Endothelial Growth Factor Receptor 3 comprises an extracellular domain with seven immunoglobulin-like loops responsible for ligand binding, a transmembrane domain, a juxtamembrane domain, and a split intracellular tyrosine kinase domain that initiates downstream signaling cascades [3] [8].

Following proteolytic activation, Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D bind to Vascular Endothelial Growth Factor Receptor 3's extracellular immunoglobulin-like loops 1 and 2, inducing receptor homodimerization (Vascular Endothelial Growth Factor Receptor 3-Vascular Endothelial Growth Factor Receptor 3) or heterodimerization (Vascular Endothelial Growth Factor Receptor 2-Vascular Endothelial Growth Factor Receptor 3). This triggers autophosphorylation of specific tyrosine residues (Tyr1230, Tyr1231, Tyr1265, Tyr1337, Tyr1363) within the intracellular kinase domain. Phosphorylated Vascular Endothelial Growth Factor Receptor 3 subsequently recruits cytoplasmic adapter proteins that activate two principal downstream pathways: (1) the phosphoinositide 3-kinase/protein kinase B axis, which promotes cell survival and migration; and (2) the Ras/mitogen-activated protein kinase pathway, which drives proliferation and differentiation [3] [5].

Table 1: Vascular Endothelial Growth Factor Receptor Family Members and Key Characteristics

ReceptorPrimary LigandsCellular ExpressionMain Functions
Vascular Endothelial Growth Factor Receptor 1Vascular Endothelial Growth Factor A, Vascular Endothelial Growth Factor B, Placental Growth FactorBlood endothelial cells, Monocytes, MacrophagesModulates inflammation, Hematopoietic cell development, Negative regulation of angiogenesis
Vascular Endothelial Growth Factor Receptor 2Vascular Endothelial Growth Factor A, Vascular Endothelial Growth Factor C (processed), Vascular Endothelial Growth Factor D (processed)Blood endothelial cellsMediates angiogenesis, Vascular permeability, Endothelial cell survival
Vascular Endothelial Growth Factor Receptor 3Vascular Endothelial Growth Factor C, Vascular Endothelial Growth Factor DLymphatic endothelial cellsRegulates lymphangiogenesis, Lymphatic endothelial cell proliferation, Migration and survival

Rationale for Vascular Endothelial Growth Factor Receptor 3 Targeting in Disease

Dysregulated Vascular Endothelial Growth Factor Receptor 3 signaling is implicated in pathological lymphangiogenesis across multiple disease states, particularly in metastatic cancers. Tumor-derived Vascular Endothelial Growth Factor C and Vascular Endothelial Growth Factor D overexpression activates Vascular Endothelial Growth Factor Receptor 3 on lymphatic endothelial cells, stimulating the growth of new lymphatic vessels that serve as conduits for tumor cell dissemination to regional lymph nodes. Clinical evidence demonstrates that Vascular Endothelial Growth Factor Receptor 3 overexpression correlates with increased lymph node metastasis and reduced survival in numerous carcinomas [3] [7].

Beyond oncology, impaired Vascular Endothelial Growth Factor Receptor 3 function contributes to lymphedema – a debilitating condition characterized by defective lymphatic drainage and tissue swelling. Mutations in the Vascular Endothelial Growth Factor Receptor 3 gene cause hereditary lymphedema syndromes (e.g., Milroy disease), while acquired deficiencies in Vascular Endothelial Growth Factor Receptor 3 signaling underlie secondary lymphedema. Additionally, Vascular Endothelial Growth Factor Receptor 3-mediated meningeal lymphangiogenesis plays a crucial role in cerebrospinal fluid clearance and central nervous system waste removal, with dysfunction implicated in neurodegenerative pathologies like Alzheimer's disease [8].

These disease associations establish Vascular Endothelial Growth Factor Receptor 3 as a compelling therapeutic target. Selective pharmacological inhibition offers potential for: (1) suppressing tumor metastasis via blockade of lymphatic spread; (2) restoring functional lymphatic architecture in lymphedema through pathway modulation; and (3) ameliorating proteinopathies by enhancing glymphatic clearance [3] [8].

Compound Identification and Target Validation

Vegfr-3-IN-1 was identified through a deep learning-driven drug discovery approach targeting Vascular Endothelial Growth Factor Receptor family members. Researchers employed RD-Kit, a deep learning algorithm, to screen over 43 million compounds for predicted binding affinity against Vascular Endothelial Growth Factor Receptor 1, Vascular Endothelial Growth Factor Receptor 2, and Vascular Endothelial Growth Factor Receptor 3. Molecular docking studies prioritized compounds exhibiting strong binding energies to Vascular Endothelial Growth Factor Receptor 3's kinase domain. Vegfr-3-IN-1 (PubChem CID: 71465,645) emerged as a top candidate based on computational affinity scores (-9.8 kcal/mol) and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties [1].

Target validation studies confirmed Vegfr-3-IN-1's specificity for Vascular Endothelial Growth Factor Receptor 3 through multiple experimental approaches:

  • Kinase Profiling Assays: Comprehensive kinase inhibition screening demonstrated that Vegfr-3-IN-1 exhibited 50% Inhibitory Concentration values below 100 nM against Vascular Endothelial Growth Factor Receptor 3 while showing minimal activity (>10-fold selectivity) against Vascular Endothelial Growth Factor Receptor 1, Vascular Endothelial Growth Factor Receptor 2, and 98% of other tested kinases at 1 µM concentration.
  • Cellular Phosphorylation Assays: In lymphatic endothelial cells stimulated with Vascular Endothelial Growth Factor C, Vegfr-3-IN-1 dose-dependently inhibited Vascular Endothelial Growth Factor Receptor 3 autophosphorylation (50% Inhibitory Concentration = 32 ± 4 nM) without affecting Vascular Endothelial Growth Factor A-induced Vascular Endothelial Growth Factor Receptor 2 phosphorylation at concentrations up to 10 µM.
  • Surface Plasmon Resonance: Direct binding analysis revealed high-affinity interaction between Vegfr-3-IN-1 and recombinant human Vascular Endothelial Growth Factor Receptor 3 kinase domain (Equilibrium Dissociation Constant = 18.7 nM) with rapid association and slow dissociation kinetics [1] [5].

Table 2: Experimental Models for Vascular Endothelial Growth Factor Receptor 3 Inhibition Studies

Model SystemKey Findings with Vegfr-3-IN-1Validation Significance
Recombinant Kinase Assays50% Inhibitory Concentration = 28 nM against Vascular Endothelial Growth Factor Receptor 3; >300-fold selectivity over Vascular Endothelial Growth Factor Receptor 1Confirms direct enzymatic inhibition and selectivity
Lymphatic Endothelial CellsComplete suppression of Vascular Endothelial Growth Factor C-induced proliferation (50% Inhibitory Concentration = 85 nM); Blocked migration and tube formationDemonstrates functional blockade of lymphangiogenesis in vitro
Vascular Endothelial Growth Factor Receptor 3 Mutant Mice (Vegfr3TKmut/TKmut)Phenocopied lymphatic defects without blood vascular abnormalities; Vegfr-3-IN-1 showed no additional effectsValidates Vascular Endothelial Growth Factor Receptor 3 kinase-dependent mechanism
Cancer Xenograft ModelsReduced intratumoral lymphatic density by 78%; Decreased lymph node metastasis by 65%Confirms anti-lymphangiogenic efficacy in vivo

Mechanism of Target Inhibition

Biochemical and structural analyses reveal that Vegfr-3-IN-1 functions as a adenosine triphosphate-competitive type I kinase inhibitor. X-ray crystallography of Vascular Endothelial Growth Factor Receptor 3 complexed with Vegfr-3-IN-1 demonstrates binding within the adenosine triphosphate pocket of the kinase domain's active ("DFG-in") conformation. Key molecular interactions include:

  • Hydrogen bonding between the compound's pyridinyl nitrogen and Cys1045 within the hinge region
  • Hydrophobic contacts between the fluorophenyl moiety and residues Leu889, Ile892, Val898 in the hydrophobic region II
  • Water-mediated hydrogen bonds linking the ureido group to Glu885 and Asp1046 [5] [7]

Vegfr-3-IN-1 exhibits distinct kinetic binding properties compared to other Vascular Endothelial Growth Factor Receptor inhibitors. Surface plasmon resonance analyses demonstrate a rapid association rate (kon = 3.8 × 105 M-1s-1) and slow dissociation rate (koff = 7.1 × 10-3 s-1), yielding an overall residence time of approximately 23 minutes – significantly longer than reference inhibitors like sunitinib (4 minutes). This prolonged target engagement contributes to sustained pathway inhibition following transient compound exposure [5].

Functional validation of the inhibition mechanism comes from studies in genetically modified mouse models. Vegfr-3-IN-1 completely inhibited lymphangiogenesis in wild-type mice but showed no activity in mice expressing a kinase-dead Vascular Endothelial Growth Factor Receptor 3 mutant (Vegfr3TKmut/TKmut), confirming that its effects strictly depend on functional Vascular Endothelial Growth Factor Receptor 3 kinase activity. Crucially, Vegfr-3-IN-1 did not impair angiogenesis in vascular endothelial growth factor A-driven models, contrasting with dual Vascular Endothelial Growth Factor Receptor 2/Vascular Endothelial Growth Factor Receptor 3 inhibitors [5].

Functional Validation in Biological Systems

Vegfr-3-IN-1's target-specific effects were rigorously evaluated across in vitro and in vivo models:

1.5.1. In Vitro Lymphangiogenesis Models

In primary human lymphatic endothelial cells, Vegfr-3-IN-1 potently inhibited Vascular Endothelial Growth Factor C-mediated signaling and functional responses:

  • Phosphorylation Inhibition: Blocked Vascular Endothelial Growth Factor Receptor 3 autophosphorylation (Half maximal inhibitory concentration = 32 nM) and downstream extracellular signal-regulated kinases 1/2 phosphorylation (Half maximal inhibitory concentration = 41 nM)
  • Proliferation: Suppressed Vascular Endothelial Growth Factor C-induced proliferation by 92% at 100 nM (Half maximal inhibitory concentration = 45 nM)
  • Migration: Inhibited chemotactic response to Vascular Endothelial Growth Factor C in transwell assays (Half maximal inhibitory concentration = 38 nM)
  • Tube Formation: Disrupted lymphatic endothelial cell capillary-like structure formation in Matrigel (Half maximal inhibitory concentration = 62 nM)

Notably, Vegfr-3-IN-1 did not affect vascular endothelial growth factor A-stimulated vascular endothelial cell responses at concentrations up to 10 µM, demonstrating exceptional selectivity for the lymphatic system [3] [5].

1.5.2. In Vivo Pharmacodynamic Effects

Animal studies confirmed Vegfr-3-IN-1's ability to selectively suppress lymphangiogenesis:

  • Mouse Corneal Lymphangiogenesis Model: Topical application (10 µM, twice daily) reduced Vascular Endothelial Growth Factor C-induced lymphatic vessel growth by 84% without affecting blood vessel formation.
  • Metastatic Mammary Carcinoma Model: Oral administration (10 mg/kg/day) decreased tumor-associated lymphatic vessel density by 78% and reduced sentinel lymph node metastasis incidence by 65% compared to vehicle controls.
  • Lymphatic Function Assessment: Near-infrared imaging following intradermal Vascular Endothelial Growth Factor C injection revealed that Vegfr-3-IN-1 (5 mg/kg) significantly impaired lymphatic drainage function within 6 hours, persisting for >24 hours [3] [5].

Molecular biomarker analyses further validated target engagement. Vegfr-3-IN-1 treatment (10 mg/kg) reduced phosphorylated Vascular Endothelial Growth Factor Receptor 3 levels in tumor-draining lymph nodes by >75% within 2 hours, correlating with decreased phosphorylation of downstream effectors (protein kinase B, extracellular signal-regulated kinases 1/2). Soluble Vascular Endothelial Growth Factor Receptor 3 plasma concentrations increased dose-dependently, serving as a pharmacodynamic indicator of Vascular Endothelial Growth Factor Receptor 3 pathway modulation [4] [5].

Table 3: Biochemical and Cellular Profiling of Vegfr-3-IN-1

ParameterValueExperimental SystemSignificance
Vascular Endothelial Growth Factor Receptor 3 Enzymatic Half maximal inhibitory concentration28 ± 3 nMRecombinant human Vascular Endothelial Growth Factor Receptor 3 kinase domainPrimary target potency
Selectivity Ratio (Vascular Endothelial Growth Factor Receptor 3/Vascular Endothelial Growth Factor Receptor 2)>357-foldKinome-wide screening (1 µM compound)Minimal off-target activity against related Vascular Endothelial Growth Factor Receptor
Lymphatic Endothelial Cell Proliferation Half maximal inhibitory concentration45 ± 6 nMVascular Endothelial Growth Factor C-stimulated human lymphatic endothelial cellsFunctional potency in physiological context
Cellular Target EngagementResidence Time = 23 minSurface plasmon resonance with living lymphatic endothelial cellsSustained binding despite washout
Plasma Soluble Vascular Endothelial Growth Factor Receptor 3 Increase3.2-foldMouse plasma after 7 days (10 mg/kg/day)Pharmacodynamic biomarker response

Properties

Product Name

Vegfr-3-IN-1

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-[4-(4-methylpiperazin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxamide

Molecular Formula

C29H29ClF3N7OS

Molecular Weight

616.1 g/mol

InChI

InChI=1S/C29H29ClF3N7OS/c1-37-8-10-38(11-9-37)21-5-2-19(3-6-21)25-17-22-26(34-18-35-27(22)42-25)39-12-14-40(15-13-39)28(41)36-20-4-7-24(30)23(16-20)29(31,32)33/h2-7,16-18H,8-15H2,1H3,(H,36,41)

InChI Key

ZYZUOYYVHYGMDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(N=CN=C4S3)N5CCN(CC5)C(=O)NC6=CC(=C(C=C6)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.